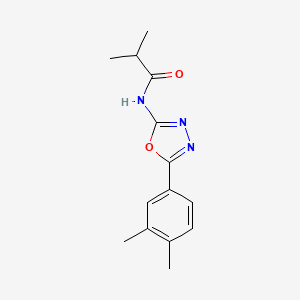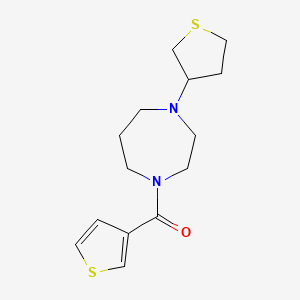
(4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone, also known as TTM, is a chemical compound that has been widely studied in scientific research due to its potential as a therapeutic agent. TTM belongs to the class of compounds known as benzodiazepines, which are commonly used as anxiolytics, sedatives, and hypnotics. However, TTM has unique properties that make it a promising candidate for further research.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for (4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone involves the reaction of 3-bromothiophene with 3-mercapto-1,2-propanediol to form 3-(thiophen-3-ylthio)propane-1,2-diol. This intermediate is then reacted with 1,4-diazepane-3,6-dione to form (4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone.
Starting Materials
3-bromothiophene, 3-mercapto-1,2-propanediol, 1,4-diazepane-3,6-dione
Reaction
Step 1: React 3-bromothiophene with 3-mercapto-1,2-propanediol in the presence of a base such as potassium carbonate to form 3-(thiophen-3-ylthio)propane-1,2-diol., Step 2: React 3-(thiophen-3-ylthio)propane-1,2-diol with 1,4-diazepane-3,6-dione in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form (4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone., Step 3: Purify the product using techniques such as column chromatography or recrystallization.
Wirkmechanismus
The exact mechanism of action of (4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone is not fully understood, but it is believed to act on the GABA-A receptor, which is involved in the regulation of anxiety and sleep. (4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone has been shown to enhance the binding of GABA to the receptor, leading to increased inhibitory neurotransmission and a reduction in anxiety and other related symptoms.
Biochemische Und Physiologische Effekte
(4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone has been shown to have a range of biochemical and physiological effects, including anxiolytic and antidepressant effects, as well as anti-inflammatory and anti-cancer effects. (4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone has also been shown to modulate the activity of various neurotransmitters, including GABA, dopamine, and serotonin.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone is its relatively simple synthesis, which allows for easy production and testing in the laboratory. Additionally, (4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone has been shown to be effective in animal models, indicating its potential as a therapeutic agent. However, there are some limitations to the use of (4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone in laboratory experiments, including its potential toxicity and the need for further research to fully understand its mechanisms of action.
Zukünftige Richtungen
There are several potential future directions for research on (4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone. One area of interest is its potential as a treatment for addiction, particularly alcohol and opioid addiction. Additionally, further research is needed to fully understand the mechanisms of action of (4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone and its effects on neurotransmitter systems. (4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone may also have potential as an anti-inflammatory agent and for the treatment of certain types of cancer. Further research is needed to fully explore these potential applications of (4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone.
Wissenschaftliche Forschungsanwendungen
(4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone has been studied for its potential therapeutic applications in a variety of areas, including anxiety, depression, and addiction. (4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone has been shown to have anxiolytic and antidepressant effects in animal models, and has been proposed as a potential treatment for alcohol and opioid addiction. Additionally, (4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone has been studied for its potential as an anti-inflammatory agent and for its effects on cancer cells.
Eigenschaften
IUPAC Name |
[4-(thiolan-3-yl)-1,4-diazepan-1-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS2/c17-14(12-2-8-18-10-12)16-5-1-4-15(6-7-16)13-3-9-19-11-13/h2,8,10,13H,1,3-7,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFKONAHVOAYBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CSC=C2)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Thiolan-3-yl)-4-(thiophene-3-carbonyl)-1,4-diazepane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

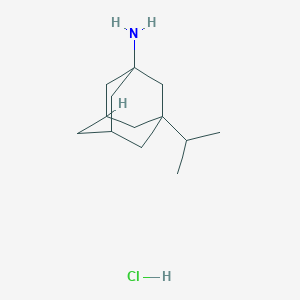
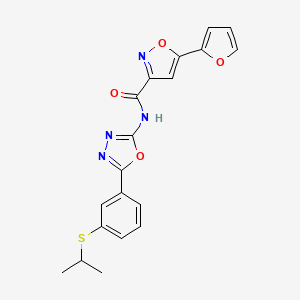
![(S)-(+)-2,2'-Bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl](/img/no-structure.png)
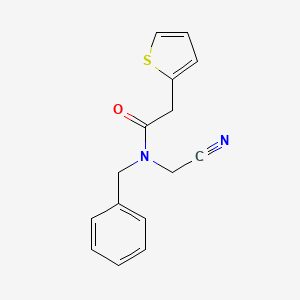
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopropanecarboxamide](/img/structure/B2715456.png)
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2715457.png)
![4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B2715458.png)
![6-phenyl-3-(pyrrolidin-1-ylcarbonyl)[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2715459.png)
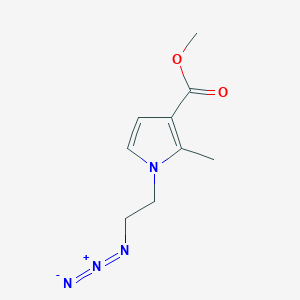
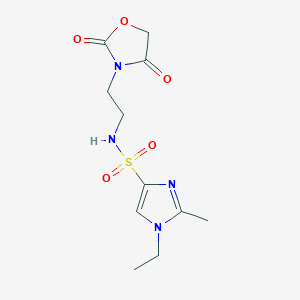
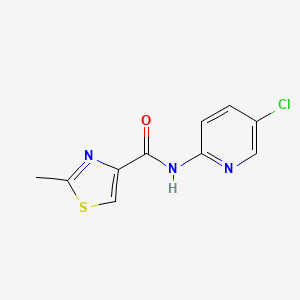
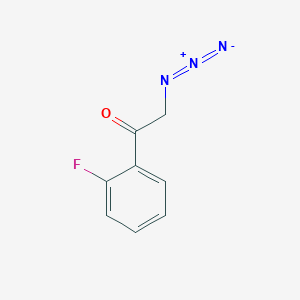
![1-[1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)azetidin-3-yl]benzimidazole](/img/structure/B2715470.png)
